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Compound of Interest

Compound Name: Antitumor agent-3

Cat. No.: B608930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism

of action, quantitative data, and experimental protocols related to the widely used antitumor

agent, Paclitaxel.

Chemical Structure and Properties
Paclitaxel is a complex diterpenoid pseudoalkaloid originally isolated from the bark of the

Pacific yew tree, Taxus brevifolia.[1][2] Its molecular formula is C₄₇H₅₁NO₁₄, with a molecular

weight of 853.9 g/mol .[1][3] The intricate structure consists of a taxane ring featuring a rare

four-membered oxetane ring, which is crucial for its antitumor activity.[4] An ester side chain at

position C13 is also essential for its biological function.[4] Due to its high hydrophobicity and

low water solubility (0.7 mg/mL), clinical formulations often require solubilizing agents like

Cremophor EL or albumin-nanoparticle encapsulation (nab-paclitaxel).[3][4]

Key Structural Features:

Taxane Core: A complex multi-ring system.

Oxetane Ring: A four-membered ether ring at C4-C5.

C13 Side Chain: An N-benzoyl-phenylisoserine ester side chain critical for microtubule

binding.[4]
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The definitive three-dimensional stereochemistry of Paclitaxel has been determined by crystal

structure analysis, revealing specific conformational preferences that are believed to be related

to its biological activity.[5]

Mechanism of Action
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which are

essential for cell division and other vital cellular functions.[6][7] Unlike other anti-microtubule

agents that cause depolymerization (e.g., colchicine), Paclitaxel hyper-stabilizes the

microtubule structure.[8]

The key steps in its mechanism are:

Binding to Microtubules: Paclitaxel binds specifically to the β-tubulin subunit of microtubules.

[6][7] This binding promotes the assembly of tubulin dimers into microtubules.[9]

Microtubule Stabilization: It stabilizes microtubules by preventing their depolymerization,

effectively freezing the dynamic instability required for normal cell function.[6][7][8] This leads

to the formation of abnormal, non-functional microtubule bundles.[8]

Mitotic Arrest: The disruption of the mitotic spindle's normal function activates the spindle

assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.[7][10]

Induction of Apoptosis: Prolonged mitotic arrest triggers cellular signaling pathways that lead

to programmed cell death, or apoptosis.[7][10] This can involve the activation of the c-Jun N-

terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the

phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[7][9]

The cellular stress induced by Paclitaxel can also activate survival pathways, such as

PI3K/AKT and MAPK/ERK, which can contribute to drug resistance.[10]
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Caption: Paclitaxel's mechanism of action leading to apoptosis.
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Quantitative Data
The efficacy and pharmacokinetic profile of Paclitaxel have been extensively studied. The

following tables summarize key quantitative data.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Cell Line Cancer Type
Exposure Time
(h)

IC50 (nM) Reference

Various (8 lines)
Ovarian, Breast,

Lung, etc.
24 2.5 - 7.5 [11][12]

SK-BR-3 Breast (HER2+) 72 ~3 [13][14]

MDA-MB-231
Breast (Triple

Negative)
72 ~5 [13][14]

T-47D
Breast (Luminal

A)
24 1577.2 ± 115.3 [15]

HeLa Cervical 72 8.04 [16]

Note: IC50 values can vary significantly based on the cell line, exposure duration, and specific

assay conditions.

These parameters describe the disposition of Paclitaxel in the body. The values are typically for

a 175 mg/m² dose administered as a 3-hour infusion.[3]
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Parameter Description Median Value Units Reference

Cmax

Maximum

plasma

concentration

5.1 (IQR: 4.5–

5.7)
µM [3]

CL
Systemic

Clearance

12.0 (IQR: 10.9–

12.9)
L/h/m² [3]

Vd

Volume of

Distribution

(steady-state)

182 L/m² [17]

T>0.05µM

Time plasma

concentration >

0.05 µM

23.8 (IQR: 21.5–

26.8)
hours [3][18]

Protein Binding

Extent of binding

to plasma

proteins

~90 - 95% % [19]

IQR: Interquartile Range. Paclitaxel exhibits non-linear pharmacokinetics, particularly with short

infusions, meaning that changes in dose can result in disproportionately large changes in

plasma concentration.[3][19]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used to characterize Paclitaxel.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

an indicator of cell viability, proliferation, and cytotoxicity.[20]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that

reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT), into an insoluble purple formazan product.[20] The amount of formazan produced is

proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol Outline:
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Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.[21]

Compound Treatment: Expose the cells to a serial dilution of Paclitaxel for a specified

duration (e.g., 24, 48, or 72 hours).[21]

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and

incubate for 1-4 hours at 37°C.[22]

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan

crystals.[22]

Data Acquisition: Measure the absorbance of each well using a microplate reader at a

wavelength of ~570 nm.[22]

Analysis: Calculate cell viability as a percentage relative to untreated control cells and

determine the IC50 value by plotting viability against the logarithm of the drug concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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